molecular formula C22H27N5O4S B11509628 N-[2-(3,4-diethoxyphenyl)ethyl]-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

N-[2-(3,4-diethoxyphenyl)ethyl]-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B11509628
M. Wt: 457.5 g/mol
InChI Key: LDQWNUTVEPPKNV-UHFFFAOYSA-N
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Description

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both aromatic and heterocyclic components, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the 3,4-diethoxyphenyl ethylamine: This can be achieved through the ethylation of 3,4-dihydroxyphenyl ethylamine.

    Synthesis of the tetrazole ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenyl hydrazine with sodium azide under acidic conditions.

    Coupling of the intermediates: The final step involves coupling the 3,4-diethoxyphenyl ethylamine with the tetrazole derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Medicine: It may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: This compound is structurally similar but lacks the tetrazole ring and the methoxy group on the phenyl ring.

    2-(3,4-Dihydroxyphenyl)ethylamine:

Uniqueness

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE is unique due to its combination of aromatic, heterocyclic, and sulfur-containing functional groups. This unique structure gives it distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H27N5O4S

Molecular Weight

457.5 g/mol

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide

InChI

InChI=1S/C22H27N5O4S/c1-4-30-19-11-6-16(14-20(19)31-5-2)12-13-23-21(28)15-32-22-24-25-26-27(22)17-7-9-18(29-3)10-8-17/h6-11,14H,4-5,12-13,15H2,1-3H3,(H,23,28)

InChI Key

LDQWNUTVEPPKNV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=NN2C3=CC=C(C=C3)OC)OCC

Origin of Product

United States

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